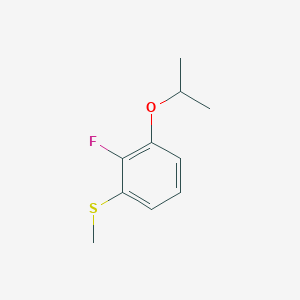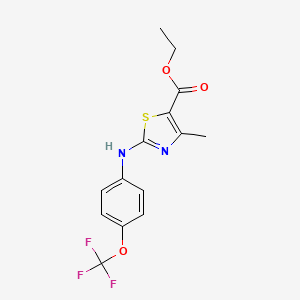
Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are found in many effective drugs . The compound also contains a trifluoromethoxy group attached to a phenyl ring, which is known to enhance the biological activity of pharmaceutical compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the trifluoromethoxy group. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The trifluoromethoxy group can enhance the reactivity of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative, which could affect the compound’s polarity and solubility .科学的研究の応用
Antibacterial Activity
Thiophene derivatives have been reported to possess significant antibacterial properties. Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate can be synthesized into various derivatives that may be screened for antibacterial activity using methods like the minimum inhibitory concentration (MIC). These compounds could potentially serve as lead molecules in the development of new antibacterial drugs .
Anti-inflammatory Properties
Compounds containing the thiophene nucleus, such as the one , have shown anti-inflammatory effects. This makes them candidates for the development of new anti-inflammatory medications, which could be more effective or have fewer side effects than current treatments .
Anticancer Potential
Thiophene derivatives are also explored for their anticancer activities. The structural complexity of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate allows for the creation of novel moieties that could be tested against various cancer cell lines, contributing to the search for more effective cancer therapies .
Antipsychotic and Anti-anxiety Effects
The compound’s framework can be utilized to synthesize derivatives with potential antipsychotic and anti-anxiety effects. This opens up possibilities for new treatments in the field of mental health, addressing conditions such as schizophrenia and generalized anxiety disorder .
Antifungal and Antimicrobial Uses
Similar to its antibacterial applications, this compound could be modified to enhance its antifungal and antimicrobial efficacy. This would be particularly useful in combating drug-resistant strains of fungi and microbes .
Kinase Inhibition
Kinases are enzymes that play a crucial role in various cellular processes. Inhibitors of these enzymes, which could be derived from Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate, have potential applications in treating diseases like cancer, where kinase activity is often dysregulated .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives are of great interest in material science. They can be used in the synthesis of organic semiconductors, which are essential for the development of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .
Estrogen Receptor Modulation
Some thiophene derivatives act as modulators of estrogen receptors, which could be beneficial in the treatment of hormone-related conditions, such as breast cancer and osteoporosis. Research into the specific applications of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate in this area could lead to new therapeutic agents .
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-3-21-12(20)11-8(2)18-13(23-11)19-9-4-6-10(7-5-9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHNKTAGZPPFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


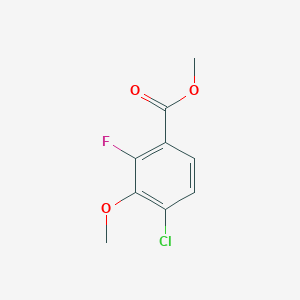
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)
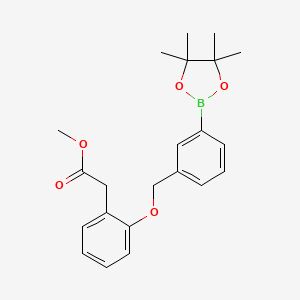

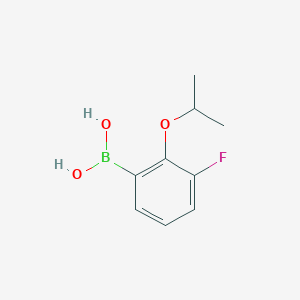
![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)






